molecular formula C10H13FN2 B147836 2-(2-Fluorophenyl)piperazine CAS No. 137684-18-5

2-(2-Fluorophenyl)piperazine

Cat. No. B147836
M. Wt: 180.22 g/mol
InChI Key: JMLSZQAVDKFFCE-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)piperazine is a chemical compound that has been the subject of various research studies due to its potential applications in medicinal chemistry. It is a derivative of piperazine with a fluorophenyl group at the second position, which has been shown to interact with various biological targets, including dopamine and serotonin transporters, and has been incorporated into a variety of compounds with potential antimicrobial and antifungal activities .

Synthesis Analysis

The synthesis of 2-(2-Fluorophenyl)piperazine derivatives has been explored in several studies. Novel derivatives have been synthesized to evaluate their binding affinity to the dopamine transporter (DAT) and the serotonin transporter (SERT), with variations in substituents affecting the binding affinity . Other studies have focused on synthesizing N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine, which were characterized by IR and 1H NMR and tested for antimicrobial efficacy . Additionally, antifungal N-(fluorophenyl)piperazinyl benzoxaboroles and their analogues were synthesized from 2-formylphenylboronic acid, with their molecular and crystal structures investigated .

Molecular Structure Analysis

The molecular structure of 2-(2-Fluorophenyl)piperazine derivatives has been elucidated using various techniques. Single crystal X-ray diffraction has been employed to investigate the structures of novel antifungal benzoxaboroles . The crystal structure of related compounds has also been determined, providing insights into the conformation and orientation of the piperazine ring and the fluorophenyl group .

Chemical Reactions Analysis

The chemical reactivity of 2-(2-Fluorophenyl)piperazine derivatives has been explored in the context of their potential biological activities. For instance, the synthesis of 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine involved electrophilic fluorination, which is a candidate for imaging dopamine D4 receptors . Piperazine-azole-fluoroquinolone hybrids were synthesized and showed good antimicrobial activity and DNA gyrase inhibition, highlighting the versatility of 2-(2-Fluorophenyl)piperazine in creating biologically active hybrids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Fluorophenyl)piperazine derivatives have been characterized through various studies. The compounds exhibit a range of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi . The crystal and molecular structures of these compounds have been determined, revealing details about their conformation and intermolecular interactions . Additionally, spectroscopic studies, including infrared spectroscopy and Density Functional Theory (DFT) calculations, have been used to identify vibrational absorption bands and analyze the molecular electrostatic potential, HOMO-LUMO energy gap, and optimized molecular structure .

Scientific Research Applications

Synthesis and Chemistry

  • Flunarizine Synthesis : 2-(2-Fluorophenyl)piperazine derivatives, such as Flunarizine, are synthesized via various methods, including metal-catalyzed amination and Wittig reactions. Flunarizine shows vasodilating effects and is used in treating migraines, dizziness, vestibular disorders, and epilepsy (Shakhmaev, Sunagatullina, & Zorin, 2016).

  • Synthesis of Piperazine-1-yl-1H-indazole Derivatives : These compounds, including 2-(2-Fluorophenyl)piperazine derivatives, are synthesized for their significant role in medicinal chemistry. Docking studies of these compounds have been conducted to understand their potential applications (Balaraju, Kalyani, & Laxminarayana, 2019).

Radiochemistry and PET Imaging

  • [18F]p-MPPF Research : A derivative of 2-(2-Fluorophenyl)piperazine, [18F]p-MPPF, is used in PET imaging to study serotonergic neurotransmission. This compound is valuable in understanding serotonin receptor dynamics (Plenevaux et al., 2000).

Pharmaceutical Synthesis

  • Neuroleptic Agents Production : 2-(2-Fluorophenyl)piperazine derivatives are crucial in synthesizing neuroleptic agents like Fluspirilen and Penfluridol. Key intermediates in their synthesis involve reactions with piperazine moieties (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

  • Dipeptidyl Peptidase IV Inhibitors : Substituted piperazines, including fluorophenyl derivatives, have been identified as potent and selective inhibitors of DP-IV, important in diabetes treatment (Brockunier et al., 2004).

  • Dopamine Uptake Inhibitors : Compounds like GBR-12909, derived from 2-(2-Fluorophenyl)piperazine, inhibit dopamine uptake and are being explored for therapeutic applications (Ironside et al., 2002).

Safety And Hazards

The compound is harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

2-(2-fluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLSZQAVDKFFCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549452
Record name 2-(2-Fluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)piperazine

CAS RN

137684-18-5
Record name 2-(2-Fluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Zaręba, M Dudek, K Lustyk, A Siwek… - Archiv der …, 2015 - Wiley Online Library
In an effort to develop α‐adrenoceptor antagonists with antiarrhythmic activity, we designed a series of pyrrolidin‐2‐one derivatives. The α 1 ‐ and α 2 ‐adrenorecepor affinities of the …
Number of citations: 4 onlinelibrary.wiley.com

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